![molecular formula C21H21FN2O2 B7595652 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone](/img/structure/B7595652.png)
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone
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Overview
Description
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, which make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action for 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone is not fully understood. However, it is believed to act as a modulator of several neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone has been found to have several biochemical and physiological effects. These include an increase in dopamine and serotonin levels in the brain, as well as an increase in the release of acetylcholine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone in lab experiments is its potential as a treatment for various neurological disorders. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to predict the effects of this compound in different experimental settings.
Future Directions
There are several future directions for research on 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone. One area of research is in the development of more precise methods for studying the mechanism of action of this compound. Another area of research is in the development of new treatments for neurological disorders based on the biochemical and physiological effects of this compound. Finally, there is potential for further research on the use of this compound in other areas of science, such as pharmacology and toxicology.
Synthesis Methods
The synthesis method for 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone involves several steps. The first step is the preparation of 4-fluorophenethylamine, which is then reacted with succinic anhydride to form the succinimide derivative. This derivative is then reacted with indole-3-carboxaldehyde to form the final product.
Scientific Research Applications
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone has been studied for its potential use in several scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have potential as a treatment for various neurological disorders.
properties
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-18-7-5-15(6-8-18)9-11-23-14-17(13-20(23)25)21(26)24-12-10-16-3-1-2-4-19(16)24/h1-8,17H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERRQNLGLSDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one |
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